molecular formula C12H11NO B13203647 8-(Oxiran-2-ylmethyl)quinoline

8-(Oxiran-2-ylmethyl)quinoline

Cat. No.: B13203647
M. Wt: 185.22 g/mol
InChI Key: BEKRPHSDQYPLID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Oxiran-2-ylmethyl)quinoline is an organic compound that features a quinoline ring system with an epoxide group attached to the 8th position via a methylene bridge. This compound is of interest due to its unique chemical structure, which combines the properties of both quinoline and epoxide groups. Quinoline is a heterocyclic aromatic organic compound with a wide range of applications in medicinal and industrial chemistry, while epoxides are known for their reactivity and use in polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Oxiran-2-ylmethyl)quinoline typically involves the reaction of quinoline derivatives with epoxide precursors. One common method is the alkylation of quinoline with an epoxide-containing reagent under basic conditions. For example, quinoline can be reacted with epichlorohydrin in the presence of a base such as sodium hydroxide to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

8-(Oxiran-2-ylmethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-(Oxiran-2-ylmethyl)quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it useful in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 8-(Oxiran-2-ylmethyl)quinoline involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity can lead to the inhibition of enzyme activity or the disruption of cellular processes. The quinoline moiety can intercalate with DNA, affecting replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Oxiran-2-ylmethyl)quinoline is unique due to the presence of both the quinoline and epoxide functionalities. This combination imparts distinct reactivity and potential applications that are not observed in other quinoline derivatives. The epoxide group provides a reactive site for further chemical modifications, while the quinoline ring offers a stable aromatic system with biological activity.

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

8-(oxiran-2-ylmethyl)quinoline

InChI

InChI=1S/C12H11NO/c1-3-9-5-2-6-13-12(9)10(4-1)7-11-8-14-11/h1-6,11H,7-8H2

InChI Key

BEKRPHSDQYPLID-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.